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Compound of Interest

Compound Name: Phenylacetyl disulfide

Cat. No.: B085340

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for phenylacetyl disulfide, a
key reagent in various synthetic applications, particularly in the synthesis of phosphorothioate
oligonucleotides. The following sections present available Nuclear Magnetic Resonance (NMR)
data, expected Infrared (IR) and Mass Spectrometry (MS) characteristics, and comprehensive
experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the reported *H and 3C NMR data for phenylacetyl disulfide.

Table 1: *H NMR Spectroscopic Data for Phenylacetyl Disulfide

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
Aromatic protons (Ar-
7.37-7.28 m 10H
H)
Methylene protons (-
3.99 s 4H Y P (

CHz-)

Table 2: 13C NMR Spectroscopic Data for Phenylacetyl Disulfide
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Chemical Shift (8) ppm Assighment

191.6 Carbonyl Carbon (C=0)

132.2 Quaternary Aromatic Carbon (Ar-C)
129.9 Aromatic Carbon (Ar-CH)

129.0 Aromatic Carbon (Ar-CH)

128.1 Aromatic Carbon (Ar-CH)

49.3 Methylene Carbon (-CH2)

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for phenylacetyl disulfide is not readily available in
the searched literature, the expected characteristic absorption bands can be predicted based
on its functional groups.

Expected IR Absorption Bands for Phenylacetyl Disulfide:

C=0 Stretch: A strong absorption band is expected in the region of 1680-1720 cm™1,
characteristic of the carbonyl group in the thioester moiety.

e C-H Stretch (Aromatic): Absorption bands are anticipated above 3000 cm™2.

e C-H Stretch (Aliphatic): Bands corresponding to the methylene (-CH2-) groups are expected
in the range of 2850-2960 cm™1,

e C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600
cm~! region due to the benzene rings.

e C-S Stretch: A weak to medium absorption may be observed in the 600-800 cm~* region.

o S-S Stretch: A very weak absorption band for the disulfide bond is expected in the 400-500
cm~! region. This peak is often difficult to observe.

Mass Spectrometry (MS)
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Experimental mass spectral data for phenylacetyl disulfide is not readily available. However,
the expected molecular ion and potential fragmentation patterns can be inferred.

e Molecular lon (M+): The molecular weight of phenylacetyl disulfide (C16H1402S2) is 302.41
g/mol . In an electron ionization (El) mass spectrum, a molecular ion peak ([M]*) would be
expected at m/z = 302.

 |sotope Peaks: Due to the presence of two sulfur atoms, characteristic isotope peaks at
[M+1]* and [M+2]* would be observed. The [M+2]* peak, primarily due to the 34S isotope,
would be more intense than for a compound containing only carbon, hydrogen, and oxygen.

e Major Fragmentation Pathways: Common fragmentation patterns would likely involve:

o Cleavage of the S-S bond, leading to fragments corresponding to the phenylacetylthio
radical (CsH7OS)* at m/z = 151.

o Cleavage of the C-S bond.
o Loss of CO, resulting in a fragment at m/z = 274.

o Formation of the phenylacetyl cation (CsH7O)* at m/z = 119 and the benzyl cation (C7H7)*
at m/z = 91.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
discussed above.

4.1 NMR Spectroscopy
e Sample Preparation:
o Weigh 5-10 mg of phenylacetyl disulfide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.
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o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume
should be around 0.5 mL.

o Data Acquisition (*H NMR):
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-
16 scans.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

o Integrate the signals to determine the relative proton ratios.
o Data Acquisition (33C NMR):
o Following *H NMR acquisition, switch the spectrometer to the 13C channel.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. This typically
requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.

o Process the data similarly to the *H spectrum.
o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
4.2 IR Spectroscopy (Attenuated Total Reflectance - ATR)

e Sample Preparation:
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of solid phenylacetyl disulfide directly onto the ATR crystal.

o Use the pressure arm to ensure good contact between the sample and the crystal.

o Data Acquisition:

o

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

[¢]

The spectrum is usually displayed in terms of transmittance or absorbance versus
wavenumber (cm~1).

[¢]

After analysis, clean the ATR crystal thoroughly.
4.3 Mass Spectrometry (Electron lonization - EI)
e Sample Preparation:

o Prepare a dilute solution of phenylacetyl disulfide in a volatile organic solvent (e.g.,
methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

o If using a direct insertion probe, a small amount of the solid sample can be placed in a
capillary tube.

» Data Acquisition:

o Introduce the sample into the ion source of the mass spectrometer. For a solution, this is
typically done via direct infusion or through a gas chromatography (GC) inlet. For a solid, a
direct insertion probe is used.

o In the El source, the sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.
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[e]

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

[e]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

o

[¢]

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like phenylacetyl disulfide.
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Caption: General workflow for the spectroscopic characterization of phenylacetyl disulfide.

« To cite this document: BenchChem. [Spectroscopic Analysis of Phenylacetyl Disulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085340#spectroscopic-data-of-phenylacetyl-
disulfide-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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